1-Methyl-8-methoxy-2-acetamidotetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AH 036 is a melatonin agonist.
Scientific Research Applications
Melatonin-like Agents : A study by Copinga et al. (1993) found that compounds like 2-acetamido-8-methoxytetralin showed moderate affinity and potency at the melatonin receptor. This suggests their potential as pharmacological tools to characterize melatonin receptors and understand melatonin's action (Copinga et al., 1993).
Conformational Analysis for SAR Studies : Another study by Jansen et al. (1993) examined the conformational properties of melatonin and two agonists, including 8-methoxy-2-acetamidotetralin. This was a starting point for Structure-Activity Relationship (SAR) studies, contributing to the understanding of how molecular conformations affect biological activity (Jansen et al., 1993).
Antibacterial Activity of Zinc Complexes : A study by Chohan et al. (2003) on zinc complexes of benzothiazole-derived Schiff bases, which includes 2-acetamidobenzaldehyde derivatives, demonstrated notable antibacterial properties against pathogenic strains. This suggests a potential application in developing antibacterial agents (Chohan et al., 2003).
Pharmacology of alpha-Adrenergic Agents : Demarinis et al. (1982) researched 2-aminotetralins as alpha 1-agonists, indicating that substitution on the aminotetralin ring, including methoxy groups, significantly affects pharmacological activity. This research aids in understanding and developing compounds targeting alpha-adrenergic receptors (Demarinis et al., 1982).
Potential in Osteoarthritis Treatment : A recent study by Inagaki et al. (2022) identified a compound, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, which showed potential in attenuating matrix-degrading enzymes in early osteoarthritis-affected joints. This opens avenues for developing new treatments for osteoarthritis (Inagaki et al., 2022).
properties
CAS RN |
68316-05-2 |
---|---|
Product Name |
1-Methyl-8-methoxy-2-acetamidotetralin |
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(8-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C14H19NO2/c1-9-12(15-10(2)16)8-7-11-5-4-6-13(17-3)14(9)11/h4-6,9,12H,7-8H2,1-3H3,(H,15,16) |
InChI Key |
WBCQYERBTIPLPF-UHFFFAOYSA-N |
SMILES |
CC1C(CCC2=C1C(=CC=C2)OC)NC(=O)C |
Canonical SMILES |
CC1C(CCC2=C1C(=CC=C2)OC)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-methyl-8-methoxy-2-acetamidotetralin AH 036 AH-036 AH036 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.